Pentosan polysulfate sodium
Overview
Description
A sulfated pentosyl polysaccharide with heparin-like properties.
Mechanism of Action
Target of Action
Elmiron, or Pentosan polysulfate sodium, primarily targets the Fibroblast Growth Factors (FGFs) . FGFs are a family of growth factors involved in angiogenesis, wound healing, and embryonic development .
Mode of Action
Elmiron is a polymer of xylose hydrogen sulfate and contains two sulfate groups per carbohydrate monomer . It binds to FGFs as well as other heparin-binding growth factors . It has been shown to interact also with the heparin-binding site of FGFR-1 . It inhibits the growth of SW13 adrenocortical cells transfected with FGF-4 and tumorigenicity of MCF-7 breast carcinoma cells transfected with FGF-1 or FGF-4 .
Biochemical Pathways
It is known that elmiron has anticoagulant and fibrinolytic effects . This suggests that it may influence pathways related to blood clotting and fibrinolysis.
Pharmacokinetics
Elmiron exhibits slow absorption . In a clinical pharmacology study, maximal levels of plasma radioactivity were seen approximately at a median of 2 hours after dosing . Based on urinary excretion of radioactivity, a mean of approximately 6% of an oral dose of Elmiron is absorbed and reaches the systemic circulation . The fraction of Elmiron that is absorbed is metabolized by partial desulfation in the liver and spleen, and by partial depolymerization in the kidney to a large number of metabolites . Following administration, plasma radioactivity declined with mean half-lives of 27 and 20 hours, respectively . A large proportion of the orally administered dose of Elmiron is excreted in feces as unchanged drug .
Result of Action
The primary result of Elmiron’s action is the relief of bladder pain or discomfort associated with interstitial cystitis . It is thought to work by restoring a damaged, thin, or “leaky” bladder surface . This surface (glycosaminoglycans, or GAG layer) is composed of a coating of mucus, which protects the bladder wall from bacteria and irritating substances in urine .
Action Environment
The action of Elmiron is influenced by various environmental factors. For instance, in clinical trials, Elmiron was administered with water 1 hour before or 2 hours after meals . Furthermore, preclinical studies showed distribution to the uroepithelium of the genitourinary tract with lesser amounts found in the liver, spleen, lung, skin, periosteum, and bone marrow . This suggests that the distribution of Elmiron in the body may influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Pentosan Polysulfate Sodium is a polymer of xylose hydrogen sulfate and contains two sulfate groups per carbohydrate monomer . It binds Fibroblast growth factors (FGFs) as well as other heparin-binding growth factors . It has been shown to interact also with the heparin-binding site of FGFR-1 .
Cellular Effects
The cellular effects of Elmiron (this compound) are primarily related to its interactions with various growth factors and receptors. By binding to these molecules, Elmiron can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Elmiron (this compound) exerts its effects at the molecular level through binding interactions with biomolecules, such as Fibroblast growth factors and FGFR-1 . These interactions can lead to changes in gene expression and potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
Its interactions with various biomolecules suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Elmiron (this compound) is involved in various metabolic pathways due to its interactions with growth factors and receptors . These interactions could potentially affect metabolic flux or metabolite levels .
Subcellular Localization
Its interactions with various biomolecules suggest that it may be directed to specific compartments or organelles .
Properties
IUPAC Name |
decasodium;3-methoxy-6-[2-(6-methoxy-4,5-disulfonatooxyoxan-3-yl)oxy-5-[5-(5-methoxy-3,4-disulfonatooxyoxan-2-yl)oxy-3,4-disulfonatooxyoxan-2-yl]oxy-4-sulfonatooxyoxan-3-yl]oxy-4,5-disulfonatooxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O50S9.10Na/c1-59-8-4-63-27(21(77-86(50,51)52)12(8)71-80(32,33)34)68-11-7-65-28(22(78-87(53,54)55)15(11)74-83(41,42)43)67-9-6-64-26(66-10-5-62-25(61-3)20(76-85(47,48)49)14(10)73-82(38,39)40)19(13(9)72-81(35,36)37)70-29-23(79-88(56,57)58)17(75-84(44,45)46)16(60-2)18(69-29)24(30)31;;;;;;;;;;/h8-23,25-29H,4-7H2,1-3H3,(H,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;;;;;;;/q;10*+1/p-10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJQCBORNZDNDU-UHFFFAOYSA-D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COC(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC2COC(C(C2OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC3COC(C(C3OS(=O)(=O)[O-])OC4C(C(C(C(O4)C(=O)[O-])OC)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5COC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38Na10O50S9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1705.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water, Soluble in water to 50% at pH 6 | |
Record name | Elmiron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7294 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
37319-17-8 | |
Record name | Elmiron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7294 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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